diethyl pivaloylmalonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

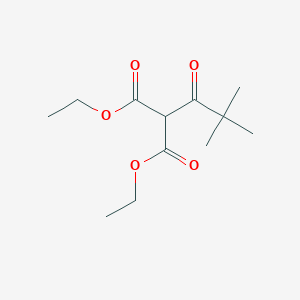

Diethyl pivaloylmalonate is a specialized malonic acid derivative where the central methylene group of malonic acid is substituted with a pivaloyl (2,2-dimethylpropanoyl) group, and the carboxylic acid groups are esterified with ethanol. Its molecular structure can be represented as diethyl 2-(2,2-dimethylpropanoyl)malonate. This compound is primarily utilized in organic synthesis, particularly in the preparation of bicyclic phosphates (BPs), which act as GABA antagonists .

Preparation Methods

Synthetic Routes and Reaction Conditions

diethyl pivaloylmalonate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with 2,2-dimethylpropanoyl chloride. The reaction typically involves the following steps:

Formation of Enolate Ion: Diethyl propanedioate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.

Industrial Production Methods

Industrial production of diethyl(2,2-dimethylpropanoyl)propanedioate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Decarboxylation Reactions

Diethyl pivaloylmalonate undergoes base-induced decarboxylation to yield ethyl pivaloylacetate (EPA), a precursor for fragrances and pharmaceuticals.

Key Reaction Parameters :

| Base | Solvent | Temperature | Time | EPA Yield | Byproducts |

|---|---|---|---|---|---|

| Sodium methoxide | Diethyl ether | 35°C | 7 hr | 83% | Ethyl pivalate (10%) |

| Sodium hydroxide | Diethyl ether | 35°C | 2 hr | 7% | Pivalic acid (58%) |

| Sodium methoxide | Cyclohexane* | 50°C | 5 hr | >70% | Di-pivaloyl derivatives |

*With 15% acetone co-solvent to suppress di-pivaloylation .

Acid-Catalyzed Hydrolysis

The ester groups hydrolyze under acidic conditions:

-

Conditions : Dilute HCl (pH < 4), aqueous/organic phase separation .

-

Outcome : Forms pivaloylacetic acid, which is isolated via solvent evaporation and distillation.

Byproduct Formation and Mitigation

Di-pivaloyl derivatives are common byproducts. Mitigation strategies include:

-

Solvent Polarity : Polar solvents (e.g., diethyl ether) reduce di-pivaloylation vs. nonpolar solvents (e.g., xylene) .

-

Co-Solvents : Acetone (15–20% w/w) suppresses di-pivaloylation in cyclohexane .

Byproduct Ratios :

| Solvent | Mono:Di-Pivaloyl Ratio |

|---|---|

| Di-sec-butyl ether | 10:1 |

| Cyclohexane + acetone | >20:1 |

Thermal Stability and Storage

Scientific Research Applications

diethyl pivaloylmalonate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

Medicine: Utilized in the development of drug candidates and medicinal chemistry research.

Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of diethyl(2,2-dimethylpropanoyl)propanedioate involves its reactivity as an ester and its ability to form enolate ions. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Diethyl pivaloylmalonate belongs to the class of substituted diethyl malonates. Below is a detailed comparison with structurally related compounds, focusing on molecular properties, reactivity, and applications.

Structural and Functional Group Analysis

Physical-Chemical Properties

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing diethyl pivaloylmalonate with high purity?

- This compound is typically synthesized via esterification of pivaloylmalonic acid using ethanol under acidic catalysis (e.g., sulfuric acid). Key parameters include maintaining anhydrous conditions, controlling reaction temperature (80–100°C), and monitoring progress via thin-layer chromatography (TLC). Post-synthesis purification involves vacuum distillation to isolate the ester and remove unreacted reagents. Residual acidity can be neutralized with sodium bicarbonate, followed by solvent evaporation .

Q. Which analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm molecular structure by identifying proton environments (e.g., ethyl ester peaks at δ 1.2–1.4 ppm and δ 4.1–4.3 ppm) and carbonyl groups (δ 165–175 ppm).

- Fourier-Transform Infrared Spectroscopy (FTIR): Detects ester carbonyl stretches (~1740 cm−1) and C-O-C vibrations (~1250 cm−1).

- Gas Chromatography-Mass Spectrometry (GC-MS): Validates purity and molecular weight. Cross-referencing with databases like NIST ensures accuracy .

Q. How should this compound be handled to minimize decomposition during storage?

- Store in airtight, amber glass containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid prolonged exposure to light, moisture, or high temperatures (>40°C). Stability tests via periodic HPLC analysis are recommended to detect degradation products like pivalic acid .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in multi-step organic syntheses?

- Density Functional Theory (DFT) calculations can model electron distribution and reaction pathways. For example, the pivaloyl group’s steric effects can be analyzed to predict regioselectivity in nucleophilic substitutions. Molecular dynamics simulations further assess solvent interactions (e.g., diethyl ether vs. THF) to optimize reaction conditions .

Q. What experimental approaches resolve contradictions in reported thermal stability data for this compound?

- Perform thermogravimetric analysis (TGA) under controlled atmospheres (N2 vs. O2) to identify decomposition temperatures. Compare results with kinetic models (e.g., Arrhenius plots) to reconcile discrepancies. Conflicting data may arise from impurities or variations in heating rates, necessitating rigorous sample preparation .

Q. How do steric and electronic effects of the pivaloyl group influence this compound’s reactivity in cyclization reactions?

- The bulky pivaloyl group hinders nucleophilic attack at the central malonate carbon, favoring alternative pathways such as conjugate additions. Substituent effects can be quantified using Hammett parameters or through competitive reaction studies with analogs (e.g., diethyl benzylmalonate vs. diethyl diallylmalonate) .

Q. What strategies mitigate side reactions when using this compound in photochemical studies?

- Use UV-visible spectroscopy to identify light-sensitive intermediates. Quenching experiments with radical scavengers (e.g., TEMPO) or controlled wavelength irradiation (e.g., 365 nm) can suppress undesired pathways. Reaction monitoring via in-situ FTIR ensures real-time adjustments .

Q. Methodological Guidelines

Designing experiments to assess this compound’s role in asymmetric catalysis:

- Pair the compound with chiral ligands (e.g., BINOL derivatives) and evaluate enantioselectivity via chiral HPLC. Kinetic resolution experiments under varying temperatures and solvent polarities (e.g., diethyl ether vs. DMF) reveal steric and electronic influences .

Addressing discrepancies in NMR data across studies:

- Calibrate instruments using certified reference standards (e.g., tetramethylsilane). Solvent effects (CDCl3 vs. DMSO-d6) and concentration-dependent shifts should be documented. Collaborative inter-laboratory studies enhance reproducibility .

Developing protocols for safe scale-up synthesis:

Properties

CAS No. |

22524-02-3 |

|---|---|

Molecular Formula |

C12H20O5 |

Molecular Weight |

244.28 g/mol |

IUPAC Name |

diethyl 2-(2,2-dimethylpropanoyl)propanedioate |

InChI |

InChI=1S/C12H20O5/c1-6-16-10(14)8(11(15)17-7-2)9(13)12(3,4)5/h8H,6-7H2,1-5H3 |

InChI Key |

OYQLPNVWHRIXBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)C(C)(C)C)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.